Nemorosone
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Overview
Description
Nemorosone is a bicyclic polyprenylated acylphloroglucinol derivative originally isolated from species of the genus Clusia . It is found in some species of higher plants belonging to the Clusiaceae family and is a usual component of Clusia floral resins . This compound has attracted significant attention due to its promising biological activities, particularly its anti-cancer properties .
Preparation Methods
Chemical Reactions Analysis
Nemorosone undergoes various chemical reactions, including:
Reduction: Specific reduction reactions of this compound have not been extensively studied.
Substitution: This compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents, oxidizing agents, and specific catalysts . Major products formed from these reactions include oxidized derivatives and substituted analogs .
Scientific Research Applications
Nemorosone has a wide range of scientific research applications:
Chemistry: This compound is studied for its unique chemical structure and reactivity.
Biology: It exhibits significant anti-cancer properties, showing activity against several types of malignancies such as leukemia, human colorectal, pancreatic, and breast cancer
Medicine: This compound has been investigated for its potential as an anti-cancer lead compound with good bioavailability and minimal side effects.
Industry: This compound is a component of tropical propolis used by female bees for nest construction.
Mechanism of Action
Nemorosone exerts its effects through multiple molecular pathways:
Apoptosis Induction: This compound induces apoptosis in cancer cells by activating the unfolded protein response pathway.
Ferroptosis Induction: This compound triggers ferroptosis by decreasing glutathione levels and increasing the intracellular labile iron pool via heme oxygenase-1 induction.
Molecular Targets: This compound targets estrogen receptors α, pERK1/2, pAkt, and other molecular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Nemorosone is compared with other similar compounds such as hyperforin and other polyprenylated acylphloroglucinols:
Other Polyprenylated Acylphloroglucinols: This compound shares structural similarities with other compounds in this class but stands out due to its broad spectrum of biological activities and potential therapeutic applications.
Similar compounds include:
- Hyperforin
- Clusianone
- Garcinol
This compound’s uniqueness lies in its dual mechanism of inducing apoptosis and ferroptosis, making it a promising candidate for anti-cancer therapy .
Properties
Molecular Formula |
C33H42O4 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(1R,5R,7S)-1-benzoyl-4-hydroxy-8,8-dimethyl-3,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione |
InChI |
InChI=1S/C33H42O4/c1-21(2)14-16-25-20-32(19-18-23(5)6)28(35)26(17-15-22(3)4)29(36)33(30(32)37,31(25,7)8)27(34)24-12-10-9-11-13-24/h9-15,18,25,35H,16-17,19-20H2,1-8H3/t25-,32+,33-/m0/s1 |
InChI Key |
SYKFHCWMZKYPEA-RFQWPUQQSA-N |
Isomeric SMILES |
CC(=CC[C@H]1C[C@@]2(C(=C(C(=O)[C@@](C2=O)(C1(C)C)C(=O)C3=CC=CC=C3)CC=C(C)C)O)CC=C(C)C)C |
SMILES |
CC(=CCC1CC2(C(=C(C(=O)C(C2=O)(C1(C)C)C(=O)C3=CC=CC=C3)CC=C(C)C)O)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1CC2(C(=C(C(=O)C(C2=O)(C1(C)C)C(=O)C3=CC=CC=C3)CC=C(C)C)O)CC=C(C)C)C |
Synonyms |
7-epi-nemorosone nemorosone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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